1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of proline derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrrolidine ring, and multiple functional groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a series of reactions, including the use of ethyl bromoacetate, NaH, and DMF at 50°C for 2 hours.
Coupling and Functionalization: The final coupling and functionalization steps involve the use of various reagents such as fused heteroaryl halides, PdCl2, xantphos, Cs2CO3, and toluene under reflux conditions for 24 hours.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can bind to and inhibit the activity of specific enzymes, leading to changes in cellular processes.
Modulating Signaling Pathways: The compound may affect various signaling pathways, influencing cell growth, differentiation, and apoptosis.
Interacting with Receptors: It can interact with cellular receptors, triggering downstream effects that contribute to its biological activities.
Comparison with Similar Compounds
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylphenyl]methanamine: This compound contains a similar benzodioxole moiety but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C21H26N2O9 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-[4-[2-(1,3-benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O9/c1-21(2,17(25)18(26)23-9-13(24)8-14(23)19(27)28)10-30-20(29)22-6-5-12-3-4-15-16(7-12)32-11-31-15/h3-4,7,13-14,24H,5-6,8-11H2,1-2H3,(H,22,29)(H,27,28) |
InChI Key |
INDDHBBABFSTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)NCCC1=CC2=C(C=C1)OCO2)C(=O)C(=O)N3CC(CC3C(=O)O)O |
Origin of Product |
United States |
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